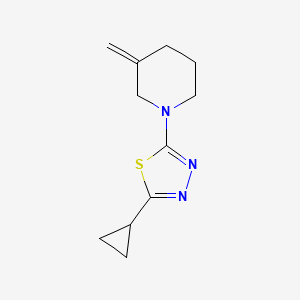
2-Cyclopropyl-5-(3-methylenepiperidin-1-yl)-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-5-(3-methylenepiperidin-1-yl)-1,3,4-thiadiazole, also known as CPPMT, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPPMT belongs to the class of thiadiazole derivatives, which have been found to exhibit a wide range of biological activities, including antitumor, anticonvulsant, and anti-inflammatory properties.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
2-Cyclopropyl-5-(3-methylenepiperidin-1-yl)-1,3,4-thiadiazole is part of a broader class of compounds that have garnered attention for their potential in various scientific research applications. The synthesis of such compounds involves complex chemical reactions that yield heterocyclic derivatives with significant biological activities. For example, studies have highlighted the synthesis and pharmacological evaluation of bis-heterocyclic derivatives, which include 1,3,4-thiadiazole moieties, showcasing their antimicrobial, anti-inflammatory, and analgesic properties (Kumar & Panwar, 2015). The structural analysis of these compounds, including their elemental and spectral characteristics, lays the foundation for understanding their biological activities.
Biological and Pharmacological Activities
The biological and pharmacological significance of compounds containing the 1,3,4-thiadiazole structure has been extensively researched. These compounds have been found to exhibit a wide range of activities, including antimicrobial, anticancer, and DNA protective abilities. For instance, certain Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have demonstrated significant antimicrobial activity against specific strains and shown potential in cancer therapy due to their cytotoxicity on cancer cell lines (Gür et al., 2020). Such findings underscore the potential of 1,3,4-thiadiazole derivatives in developing new therapeutic agents.
Anticancer Properties
The quest for novel anticancer agents has led to the exploration of 1,3,4-thiadiazole derivatives, with several studies revealing their promising anticancer properties. Novel compounds within this class have been synthesized and evaluated for their neuroprotective and antiproliferative effects, with some exhibiting selective toxicity towards cancer cells over non-cancerous ones (Proshin et al., 2019). The synthesis of these derivatives often involves the incorporation of various functional groups that enhance their pharmacological profiles, making them valuable candidates for further anticancer research.
Propriétés
IUPAC Name |
2-cyclopropyl-5-(3-methylidenepiperidin-1-yl)-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S/c1-8-3-2-6-14(7-8)11-13-12-10(15-11)9-4-5-9/h9H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUJPUVMUHCRMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCN(C1)C2=NN=C(S2)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-5-(3-methylenepiperidin-1-yl)-1,3,4-thiadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-acetylpiperazin-1-yl)-N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide](/img/structure/B2383643.png)
![N-(2,4-difluorophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2383644.png)
![ethyl 2-(2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiazol-4-yl)acetate](/img/structure/B2383645.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{methyl[1-(1-methylpiperidin-4-yl)pyrrolidin-3-yl]amino}acetamide](/img/structure/B2383648.png)
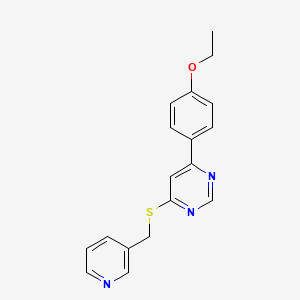

![3-[(Methylcarbamoyl)amino]benzoic acid](/img/structure/B2383652.png)
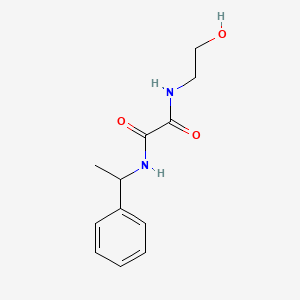

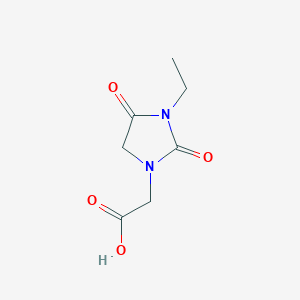
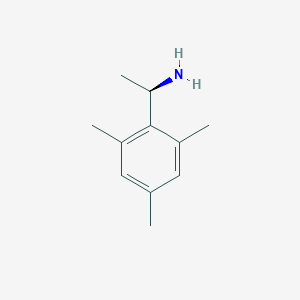
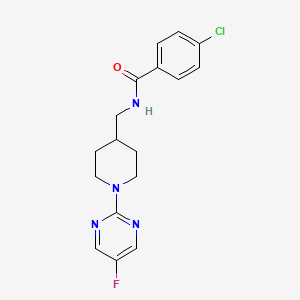
![3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2383665.png)